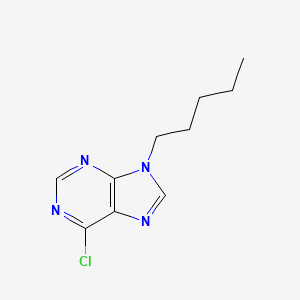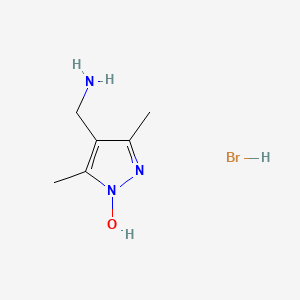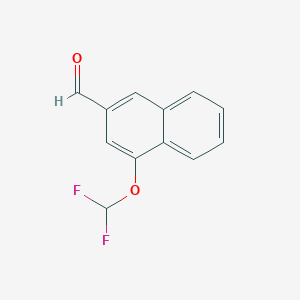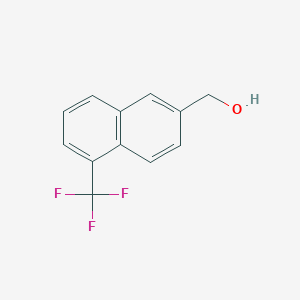
6-Chloro-9-pentyl-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-pentyl-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-pentyl-9H-purine typically involves the alkylation of 6-chloropurine with a pentyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-pentyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or dimethylformamide (DMF) under mild heating conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino-9-pentylpurine derivative, while substitution with a thiol would produce a 6-thio-9-pentylpurine derivative .
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-pentyl-9H-purine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Chloro-9-pentyl-9H-purine involves its interaction with specific molecular targets, such as purine receptors and enzymes involved in nucleotide metabolism. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells by interfering with key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: A closely related compound with a chlorine atom at the 6-position but lacking the pentyl group.
9-Alkylpurines: A class of compounds with alkyl groups at the 9-position, similar to 6-Chloro-9-pentyl-9H-purine.
Uniqueness
This compound is unique due to the combination of the chlorine atom at the 6-position and the pentyl group at the 9-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6627-31-2 |
|---|---|
Molekularformel |
C10H13ClN4 |
Molekulargewicht |
224.69 g/mol |
IUPAC-Name |
6-chloro-9-pentylpurine |
InChI |
InChI=1S/C10H13ClN4/c1-2-3-4-5-15-7-14-8-9(11)12-6-13-10(8)15/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
YNNXLQWGDZEFAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C=NC2=C1N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)







![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
![5-Chloro-8-phenylimidazo[1,2-a]pyridine](/img/structure/B11881099.png)



